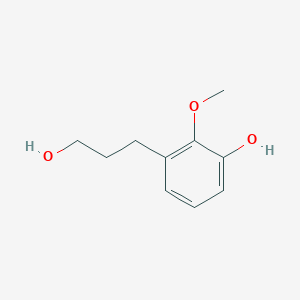

3-(3-Hydroxypropyl)-2-methoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-hydroxypropyl)-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-13-10-8(5-3-7-11)4-2-6-9(10)12/h2,4,6,11-12H,3,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSLHOOPLCDRLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1O)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201297820 | |

| Record name | 3-Hydroxy-2-methoxybenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106800-29-7 | |

| Record name | 3-Hydroxy-2-methoxybenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106800-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2-methoxybenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Modification of 3 3 Hydroxypropyl 2 Methoxyphenol

Total Synthesis Pathways of 3-(3-Hydroxypropyl)-2-methoxyphenol

Total synthesis strategies for this compound must address the precise installation of the hydroxypropyl group at the C3 position of the 2-methoxyphenol (guaiacol) core.

Two primary retrosynthetic disconnections are considered for the synthesis of this compound.

Pathway A: Cross-Coupling Strategy This approach involves the disconnection of the C-C bond between the aromatic ring and the propyl side chain. This leads back to a key intermediate, 3-halo-2-methoxyphenol (e.g., 3-bromo-2-methoxyphenol), and a three-carbon (C3) synthon. This strategy relies on the availability or straightforward synthesis of the halogenated precursor, which controls the crucial regiochemistry. The C3 side chain can be introduced using various organometallic cross-coupling reactions.

Pathway B: Functional Group Interconversion and Claisen Rearrangement A second strategy involves a functional group interconversion (FGI) at the primary alcohol, leading back to an allyl group. The intermediate, 3-allyl-2-methoxyphenol , is a key target. This intermediate can be further disconnected via a Claisen rearrangement of a precursor, allyl 2-methoxyphenyl ether , which itself can be derived from 2,3-dihydroxyanisole. This pathway leverages a pericyclic reaction to set the regiochemistry.

Based on the retrosynthetic analysis, the following multi-step sequences can be proposed.

Sequence Based on Pathway A (Cross-Coupling) A viable synthesis can commence from the commercially available 3-bromo-2-methoxyphenol (B1291322) . prepchem.comnih.gov This precursor ensures the correct substitution pattern from the outset. The propyl side chain can be introduced via a palladium-catalyzed cross-coupling reaction. wikipedia.org

Step 1: Protection of the Phenolic Hydroxyl. The acidic phenol (B47542) group in 3-bromo-2-methoxyphenol is typically protected to prevent interference with the subsequent organometallic coupling reaction. Common protecting groups include methyl or benzyl (B1604629) ethers.

Step 2: Cross-Coupling. The protected 3-bromo-2-methoxyphenol can undergo a Suzuki coupling with a suitable boronic acid or ester, such as 3-(dihydroxyboryl)propan-1-ol, with the alcohol group protected. Alternatively, a Negishi coupling with an organozinc reagent or a Kumada coupling with a Grignard reagent like 3-(tert-butoxy)propylmagnesium bromide can be employed. youtube.com

Step 3: Deprotection. The final step involves the removal of the protecting groups from both the phenolic and the side-chain hydroxyls to yield the target molecule.

Reaction optimization would focus on the cross-coupling step, including the choice of palladium catalyst, ligands, base, and solvent to maximize yield and prevent side reactions like homocoupling. nih.govacs.org

Table 1: Proposed Multi-Step Synthesis via Cross-Coupling

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 3-Bromo-2-methoxyphenol | Benzyl bromide (BnBr), K₂CO₃, Acetone (B3395972) | 1-Bromo-3-(benzyloxy)-2-methoxybenzene |

| 2 | 1-Bromo-3-(benzyloxy)-2-methoxybenzene | Allylmagnesium bromide, Pd(dppf)Cl₂ | 3-Allyl-1-(benzyloxy)-2-methoxybenzene |

| 3 | 3-Allyl-1-(benzyloxy)-2-methoxybenzene | 1. 9-BBN, THF; 2. H₂O₂, NaOH | 3-(3-(Benzyloxy)-2-methoxyphenyl)propan-1-ol |

| 4 | 3-(3-(Benzyloxy)-2-methoxyphenyl)propan-1-ol | H₂, Pd/C, Ethanol | This compound |

Sequence Based on Pathway B (Claisen Rearrangement) This pathway builds upon a known five-step synthesis of the key intermediate, 3-allyl-2-methoxyphenol. nih.gov

Step 1-4: Synthesis of 3-allyl-2-methoxyphenol. This sequence starts from 2,3-dihydroxyacetophenone and involves protection, methylation, Baeyer-Villiger oxidation, and finally a Claisen rearrangement to yield 3-allyl-2-methoxyphenol. nih.gov

Step 5: Hydroboration-Oxidation. The terminal alkene of the allyl group in 3-allyl-2-methoxyphenol is converted to a primary alcohol. This is achieved through an anti-Markovnikov hydroboration-oxidation reaction, typically using 9-borabicyclononane (B1260311) (9-BBN) followed by oxidation with hydrogen peroxide and sodium hydroxide. youtube.com This step selectively forms the 3-hydroxypropyl side chain, completing the synthesis.

Optimization of the hydroboration step is crucial to ensure high regioselectivity for the primary alcohol over the secondary alcohol.

Stereoselectivity: The target compound, this compound, is achiral. Therefore, stereoselective control is not a primary concern in its synthesis.

Regioselectivity: Achieving the correct 1,2,3-substitution pattern is the principal challenge.

In the cross-coupling pathway (A) , regioselectivity is unequivocally established by the use of 3-bromo-2-methoxyphenol as the starting material. prepchem.comnih.gov The positions of the methoxy (B1213986) group and the bromine atom dictate the final position of the incoming hydroxypropyl chain.

In the Claisen rearrangement pathway (B) , the key step for establishing regiochemistry is the thermal rearrangement of an allyl phenyl ether. The synthesis of the precursor, 3-allyl-2-methoxyphenol, relies on a sequence of reactions where the substitution pattern is carefully controlled from the initial 2,3-dihydroxyacetophenone. nih.gov The subsequent hydroboration-oxidation of the allyl group is highly regioselective for the terminal carbon, reliably producing the primary alcohol. youtube.com

Semisynthesis from Precursors Related to this compound

Semisynthesis from abundant, structurally related natural products is a theoretical possibility, though likely more complex than total synthesis. A potential starting material is Eugenol (B1671780) (4-allyl-2-methoxyphenol) , the main component of clove oil. wikipedia.org A hypothetical route would require extensive functional group manipulation:

Protection of the phenolic hydroxyl group of eugenol.

Isomerization of the allyl group to a propenyl group.

Oxidative cleavage of the propenyl group to an aldehyde.

Baeyer-Villiger oxidation to form a formate (B1220265) ester, followed by hydrolysis to introduce a hydroxyl group at the C4 position.

Selective functionalization to differentiate the two hydroxyl groups and remove the original one at C4 while introducing the C3 side chain.

This multi-step process would be low-yielding and face significant challenges in regiocontrol, making it less practical than the total synthesis routes described.

Chemical Derivatization and Analog Synthesis of this compound

The presence of two distinct hydroxyl groups—a primary aliphatic alcohol and a more acidic phenol—allows for selective chemical derivatization to produce a variety of analogs.

Etherification: Selective etherification is readily achievable due to the difference in acidity between the phenolic and alcoholic protons.

Selective Phenolic Etherification: The Williamson ether synthesis, using a mild base such as potassium carbonate (K₂CO₃) and an alkyl halide (e.g., iodomethane, benzyl bromide) in a polar aprotic solvent like acetone or DMF, will selectively deprotonate and alkylate the phenolic hydroxyl group. organic-chemistry.org The primary alcohol remains largely unreacted under these conditions.

Selective Alcoholic Etherification: While more challenging, selective etherification of the primary alcohol can be achieved by first protecting the phenol, for instance as a silyl (B83357) ether, then performing the etherification on the alcohol, and finally deprotecting the phenol.

Exhaustive Etherification: Using a strong base like sodium hydride (NaH) followed by an excess of an alkylating agent will result in the etherification of both hydroxyl groups. Iron(III) triflate has also been reported as a catalyst for the direct etherification of alcohols. nih.govacs.org

Esterification: Chemoselective esterification can be directed to either hydroxyl group using specific reagents and conditions. acs.org

Selective Alcoholic Esterification: The primary alcohol can be selectively acylated in the presence of the phenol. The Mitsunobu reaction (using triphenylphosphine (B44618) and a dialkyl azodicarboxylate like DIAD) with a carboxylic acid provides excellent chemoselectivity for the esterification of the alcohol hydroxyl. acs.orgnih.gov Carbodiimide coupling agents (e.g., DCC, EDC) can also favor acylation of the alcohol over the less nucleophilic phenol. nih.govrsc.org

Selective Phenolic Esterification: Standard acylation conditions using an acid chloride or anhydride (B1165640) with a base like pyridine (B92270) at low temperatures may lead to preferential reaction at the more nucleophilic primary alcohol. To achieve selective phenolic esterification, the primary alcohol should first be protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether. After acylation of the phenol, the silyl group can be selectively removed with a fluoride (B91410) source like TBAF.

Table 2: Selective Derivatization Reactions

| Reaction Type | Target Hydroxyl | Reagents and Conditions | Expected Product |

| Etherification | Phenolic | Alkyl halide, K₂CO₃, Acetone | 3-(3-Hydroxypropyl)-2-methoxy-1-(alkoxy)benzene |

| Esterification | Alcoholic | Carboxylic acid, DIAD, PPh₃, THF | 3-(3-Alkoxy-2-methoxyphenyl)propyl carboxylate |

| Esterification | Phenolic | 1. TBDMSCl, Imidazole; 2. Acyl chloride, Pyridine; 3. TBAF | 3-Hydroxypropyl-2-methoxyphenyl carboxylate |

Oxidation and Reduction Transformations

The chemical reactivity of 4-(3-Hydroxypropyl)-2-methoxyphenol is significantly influenced by its two primary functional groups: the primary alcohol on the propyl side chain and the phenolic hydroxyl group on the aromatic ring. These sites are susceptible to various oxidation and reduction reactions, allowing for the synthesis of a range of derivatives.

Oxidation: The primary alcohol of the side chain can be selectively oxidized to yield either an aldehyde or a carboxylic acid, depending on the chosen oxidant and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically employed for the conversion to the corresponding aldehyde, 3-(4-hydroxy-3-methoxyphenyl)propanal. Stronger oxidation, using reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will further oxidize the alcohol to the carboxylic acid, 3-(4-hydroxy-3-methoxyphenyl)propanoic acid. The phenolic hydroxyl group is also prone to oxidation, which can lead to the formation of quinone-type structures, particularly under electrochemical or enzymatic conditions.

Reduction: While the side-chain alcohol is already in a reduced state, reduction reactions are highly relevant for the synthesis of 4-(3-Hydroxypropyl)-2-methoxyphenol from its oxidized precursors. For instance, the double bond in the side chain of the related natural product, coniferyl alcohol, can be selectively reduced through catalytic hydrogenation (e.g., using H₂ gas with a Palladium catalyst) to yield dihydroconiferyl alcohol. researchgate.net Similarly, the aldehyde and carboxylic acid derivatives mentioned above can be reduced back to the primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

| Transformation | Starting Material | Typical Reagent(s) | Product |

|---|---|---|---|

| Mild Oxidation | 4-(3-Hydroxypropyl)-2-methoxyphenol | Pyridinium chlorochromate (PCC) | 3-(4-hydroxy-3-methoxyphenyl)propanal |

| Strong Oxidation | 4-(3-Hydroxypropyl)-2-methoxyphenol | Potassium permanganate (KMnO₄) | 3-(4-hydroxy-3-methoxyphenyl)propanoic acid |

| Reduction of Alkene | Coniferyl alcohol | H₂/Pd | 4-(3-Hydroxypropyl)-2-methoxyphenol |

| Reduction of Aldehyde | 3-(4-hydroxy-3-methoxyphenyl)propanal | Sodium borohydride (NaBH₄) | 4-(3-Hydroxypropyl)-2-methoxyphenol |

Substitution Reactions on Aromatic Ring and Side Chain

Further functionalization of 4-(3-Hydroxypropyl)-2-methoxyphenol can be achieved through substitution reactions on both the aromatic ring and the aliphatic side chain.

Aromatic Ring Substitution: The benzene (B151609) ring in 4-(3-Hydroxypropyl)-2-methoxyphenol is activated for electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl and methoxy groups. These groups direct incoming electrophiles primarily to the positions ortho and para to themselves. Given the existing substitution pattern, the most likely position for further substitution is at the C5 position, which is ortho to the hydroxyl group and para to the methoxy group. Reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce new functional groups onto the ring, although careful control of reaction conditions is necessary to avoid side reactions.

Side Chain Substitution: The primary hydroxyl group on the propyl side chain is a key site for nucleophilic substitution reactions. It can first be converted into a good leaving group, such as a tosylate or a halide, by reacting it with p-toluenesulfonyl chloride or a halogenating agent, respectively. The resulting intermediate can then be treated with various nucleophiles to introduce a wide array of functionalities. For example, reaction with sodium azide (B81097) would yield an azido (B1232118) derivative, while reaction with cyanide would introduce a nitrile group, extending the carbon chain.

Conjugation and Prodrug Strategies (for research tools, not therapeutic)

The functional groups of 4-(3-Hydroxypropyl)-2-methoxyphenol serve as convenient handles for conjugation to other molecules, creating valuable research tools. These strategies are not for therapeutic development but for applications such as biochemical assays, imaging, or studying molecular interactions.

For instance, the primary alcohol can be esterified with fluorescent molecules, biotin, or other reporter groups. This allows for the tracking and detection of the compound or its binding partners in biological systems. The phenolic hydroxyl group can also be used for conjugation, for example, through ether linkages.

The concept of a prodrug, where a molecule is temporarily modified to alter its properties, can be applied for research purposes. A common strategy to enhance the aqueous solubility of phenolic compounds for in vitro studies is the introduction of a phosphate (B84403) group. nih.gov The phenolic hydroxyl of 4-(3-Hydroxypropyl)-2-methoxyphenol could be phosphorylated to create a highly water-soluble phosphate ester. nih.gov This derivative would likely be stable under typical experimental conditions but could be cleaved by phosphatases if required, releasing the original compound. This approach improves handling and bioavailability in aqueous research systems without a therapeutic goal. nih.gov

Biocatalytic Synthesis and Biotransformation Approaches

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing and modifying 4-(3-Hydroxypropyl)-2-methoxyphenol.

Enzymatic Conversion of Related Substrates to 4-(3-Hydroxypropyl)-2-methoxyphenol

Isolated enzymes can be used to catalyze specific reactions leading to the formation of 4-(3-Hydroxypropyl)-2-methoxyphenol. A key biotransformation is the reduction of the side-chain double bond of coniferyl alcohol. nih.gov Enzymes such as ene-reductases, sourced from various microorganisms, can perform this conversion with high stereospecificity and yield under mild aqueous conditions. This enzymatic approach avoids the use of metal catalysts and high-pressure hydrogen gas often required in chemical hydrogenation.

Microbial Fermentation and Biosynthesis Engineering

Whole-cell biocatalysis using microorganisms provides a platform for the de novo synthesis of 4-(3-Hydroxypropyl)-2-methoxyphenol from simple carbon sources like glucose. By introducing and optimizing metabolic pathways in host organisms such as E. coli or baker's yeast (Saccharomyces cerevisiae), it is possible to engineer strains that produce this compound. This involves assembling a heterologous pathway that converts central metabolites into the target molecule. The biosynthesis would typically proceed through the shikimate pathway to generate aromatic amino acids, which are then converted through a series of enzymatic steps (e.g., deamination, hydroxylation, methylation, and reduction) to form the final product. Metabolic engineering strategies, including balancing enzyme expression levels and eliminating competing pathways, are crucial for achieving high titers and yields.

Green Chemistry Principles in the Synthesis of 4-(3-Hydroxypropyl)-2-methoxyphenol

Applying green chemistry principles to the synthesis of 4-(3-Hydroxypropyl)-2-methoxyphenol aims to reduce the environmental impact of the process.

A prominent synthetic route starts from eugenol, a renewable feedstock derived from clove oil. researchgate.net The conversion of eugenol to 4-(3-Hydroxypropyl)-2-methoxyphenol is often achieved via a hydroboration-oxidation reaction. researchgate.net While effective, traditional hydroboration uses reagents like borane-THF complex, which can be hazardous. Green chemistry improvements focus on using safer borane (B79455) sources and minimizing solvent use.

Other green considerations include:

Catalysis: Employing catalytic methods, such as the catalytic hydrogenation of coniferyl alcohol, is preferable to using stoichiometric reagents as it reduces waste. researchgate.net

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO₂ is a key goal. chemicalbook.com The enzymatic and microbial synthesis routes are inherently greener as they are typically conducted in aqueous media at ambient temperature and pressure. chemicalbook.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle. Biocatalytic routes often exhibit high atom economy.

| Synthetic Route | Starting Material | Green Advantages | Areas for Improvement |

|---|---|---|---|

| Hydroboration-Oxidation | Eugenol | Renewable feedstock researchgate.net | Use of hazardous borane reagents, solvent waste |

| Catalytic Hydrogenation | Coniferyl alcohol | Catalytic (not stoichiometric), high atom economy | Use of flammable H₂ gas, potential for metal catalyst leaching |

| Enzymatic Reduction | Coniferyl alcohol | Aqueous medium, mild conditions, high selectivity | Enzyme cost and stability |

| Microbial Fermentation | Glucose | Renewable feedstock, aqueous process, minimal waste | Low titers and yields, complex process optimization |

Natural Occurrence, Isolation, and Biosynthesis of 3 3 Hydroxypropyl 2 Methoxyphenol

Occurrence in Plant Species and Natural Products

A thorough review of scientific databases and literature reveals no documented instances of 3-(3-Hydroxypropyl)-2-methoxyphenol being isolated from any plant species or natural products. While phenols and their derivatives are a vast and diverse group of phytochemicals, the specific substitution pattern of a hydroxypropyl group at the 3-position and a methoxy (B1213986) group at the 2-position of the phenol (B47542) ring has not been identified in any botanical source.

Isolation from Specific Botanical Sources

There are no scientific reports detailing the isolation of this compound from any specific plant. Research on the chemical constituents of various plant families has not yielded this particular compound.

Distribution within Plant Tissues and Organs

As the compound has not been isolated from any plant, there is no information available regarding its potential distribution within plant tissues and organs, such as the roots, stems, leaves, flowers, or fruits.

Presence in Microorganisms and Fungi

Similarly, the current body of scientific knowledge lacks any evidence of this compound being produced by microorganisms or fungi. Metabolic profiling studies of various bacterial and fungal species have not identified this compound as a metabolite.

Detection in Food Matrices and Beverages

There are no published studies that report the detection of this compound in any food matrices or beverages. Analytical studies focused on the chemical composition of foods and drinks have not identified this specific phenolic compound.

Biosynthetic Pathways of this compound

Given the lack of evidence for its natural occurrence, the biosynthetic pathway for this compound has not been elucidated. The metabolic routes leading to the formation of phenolic compounds are generally well-understood, often originating from the shikimate pathway. However, the specific enzymatic steps that would lead to the unique structure of this compound remain unknown.

Precursor Identification and Metabolic Intermediates

Without a known biosynthetic pathway, the precursors and metabolic intermediates that would be involved in the formation of this compound can only be hypothesized based on general phenolic acid biosynthesis. However, no specific research has identified or confirmed any such precursors or intermediates for this particular compound.

Enzymology of Key Biosynthetic Steps

The biosynthesis of this compound is intricately linked to the phenylpropanoid pathway, which transforms the amino acid phenylalanine into various phenolic compounds. Although the precise enzymatic sequence leading to this specific molecule is not extensively detailed in scientific literature, it can be inferred from the well-established steps in monolignol biosynthesis. The key enzymatic reactions likely involve a series of hydroxylations, methylations, and reductions.

Two of the most critical enzyme families in the formation of the guaiacyl structure are the O-methyltransferases (OMTs) and cytochrome P450 hydroxylases. Specifically, Caffeic acid O-methyltransferase (COMT) is a key enzyme responsible for the methylation of a hydroxyl group on the aromatic ring, a crucial step in forming the methoxy group characteristic of guaiacyl units. pnas.orgnih.gov Another important class of enzymes are cinnamyl alcohol dehydrogenases (CADs), which are involved in the final reductive step in the formation of monolignols. kyoto-u.ac.jp

The putative biosynthetic steps leading to a precursor of this compound likely involve the conversion of p-coumaroyl-CoA through a series of enzymatic reactions to produce coniferyl alcohol, a primary guaiacyl-type monolignol. A subsequent reduction of the propenyl side chain of a related intermediate would yield the hydroxypropyl side chain.

Table 1: Key Enzyme Families in the Putative Biosynthesis of this compound

| Enzyme Family | Abbreviation | Catalyzed Reaction | Substrate(s) | Product(s) |

| Phenylalanine Ammonia-Lyase | PAL | Deamination | Phenylalanine | Cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | Aromatic hydroxylation | Cinnamic acid | p-Coumaric acid |

| 4-Coumarate:CoA Ligase | 4CL | Thioesterification | p-Coumaric acid | p-Coumaroyl-CoA |

| Caffeoyl-CoA O-methyltransferase | CCoAOMT | O-methylation | Caffeoyl-CoA | Feruloyl-CoA |

| Cinnamoyl-CoA Reductase | CCR | Reduction of CoA-ester | Feruloyl-CoA | Coniferaldehyde |

| Cinnamyl Alcohol Dehydrogenase | CAD | Reduction of aldehyde | Coniferaldehyde | Coniferyl alcohol |

| O-methyltransferase | OMT | O-methylation | Caffeic acid/5-hydroxyferulic acid | Ferulic acid/Sinapic acid |

Genetic Basis of Biosynthesis and Pathway Regulation

The biosynthesis of phenylpropanoids, including the precursors to this compound, is under complex genetic control. The genes encoding the biosynthetic enzymes are often present as multigene families, allowing for differential regulation in various tissues and in response to environmental stimuli. maxapress.com For example, the genes for PAL, C4H, 4CL, CCoAOMT, CCR, and CAD have been identified and characterized in numerous plant species. nih.gov

Regulation of the monolignol biosynthetic pathway occurs primarily at the transcriptional level. frontiersin.org A network of transcription factors, primarily from the MYB and NAC families, controls the expression of the pathway's structural genes. nih.gov These transcription factors can act as master switches, activating the entire pathway in a coordinated manner. nih.gov For instance, certain MYB transcription factors have been shown to directly bind to the promoter regions of lignin (B12514952) biosynthetic genes, thereby upregulating their expression. nih.gov The expression of these regulatory genes is, in turn, influenced by developmental cues and environmental stresses, ensuring that the production of phenolic compounds is tightly matched to the plant's needs.

The co-regulation of genes within the monolignol pathway is a key feature of its genetic control. nih.gov Genes involved in successive steps of the pathway often exhibit coordinated expression patterns, suggesting they are controlled by a common set of regulatory elements. nih.gov This ensures a smooth metabolic flux through the pathway, preventing the accumulation of potentially toxic intermediates.

Isolation and Purification Methodologies from Complex Natural Matrices

The isolation of this compound from natural sources, such as woody biomass, presents a significant challenge due to the complexity of the plant matrix. A multi-step approach involving extraction followed by chromatographic purification is typically required to obtain the compound in a pure form.

Extraction Techniques (e.g., Solvent Extraction, Supercritical Fluid Extraction)

The initial step in isolating phenolic compounds is their extraction from the solid plant material. The choice of extraction method and solvent is critical and depends on the chemical properties of the target compound and the nature of the matrix.

Solvent Extraction: This is a widely used technique for extracting phenolic compounds. tandfonline.com The selection of the solvent is based on the polarity of the target molecule. For moderately polar compounds like this compound, polar solvents such as methanol, ethanol, or acetone (B3395972), often in mixtures with water, are effective. tandfonline.com Soxhlet extraction, a continuous solid-liquid extraction method, can be employed to enhance extraction efficiency. nih.gov The process involves repeated washing of the plant material with a heated solvent, allowing for the exhaustive extraction of the desired compounds.

Supercritical Fluid Extraction (SFE): SFE is a more environmentally friendly alternative to conventional solvent extraction that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. nih.gov Pure supercritical CO₂ is non-polar and is therefore suitable for extracting non-polar compounds. To extract more polar phenolic compounds, a polar co-solvent, such as ethanol or methanol, is typically added to the supercritical CO₂. researchgate.net The solvating power of the supercritical fluid can be precisely controlled by adjusting the temperature and pressure, allowing for selective extraction. nih.gov

Table 2: Comparison of Extraction Techniques for Phenolic Compounds

| Technique | Principle | Advantages | Disadvantages |

| Solvent Extraction | Differential solubility of compounds in a solvent. | Simple, well-established, versatile. | Use of large volumes of organic solvents, potential for thermal degradation of compounds. |

| Supercritical Fluid Extraction | Use of a fluid above its critical temperature and pressure as a solvent. | "Green" solvent (CO₂), tunable selectivity, mild operating temperatures. | High initial equipment cost, may require a co-solvent for polar compounds. |

Chromatographic Purification Strategies (e.g., Column Chromatography, preparative HPLC)

Following extraction, the crude extract contains a complex mixture of compounds that must be further separated to isolate this compound. Chromatographic techniques are indispensable for this purpose.

Column Chromatography: This is a fundamental purification technique used for the initial fractionation of the crude extract. orgchemboulder.com The extract is loaded onto a column packed with a solid stationary phase, such as silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation is achieved based on the differential partitioning of the compounds between the stationary and mobile phases. orgchemboulder.com By gradually increasing the polarity of the mobile phase (gradient elution), compounds with different polarities can be sequentially eluted from the column.

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to a high degree of purity, preparative HPLC is the method of choice. isca.in It operates on the same principles as analytical HPLC but utilizes larger columns and can handle larger sample loads. isca.in Reversed-phase HPLC, with a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), is commonly used for the separation of phenolic compounds. mdpi.comresearchgate.net The high resolution of preparative HPLC allows for the separation of structurally similar compounds, yielding the target molecule in a highly purified form.

Investigation of Biological Activities of 3 3 Hydroxypropyl 2 Methoxyphenol at Cellular and Molecular Levels Excluding Clinical Studies

Antioxidant Activity and Oxidative Stress Modulation

The chemical structure of 3-(3-Hydroxypropyl)-2-methoxyphenol, a phenolic compound, suggests its potential as an antioxidant. Phenolic compounds are known for their ability to scavenge free radicals, which are unstable molecules that can cause cellular damage. This section explores the antioxidant capabilities of this compound through various scientific assays and its influence on cellular defense mechanisms against oxidative stress.

Radical Scavenging Assays (e.g., DPPH, ABTS, ORAC)

To quantify the antioxidant capacity of this compound, researchers have utilized several established in vitro assays. These assays measure the compound's ability to neutralize synthetic radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This common assay uses a stable free radical, DPPH, which has a deep violet color. When an antioxidant donates a hydrogen atom to DPPH, it becomes a stable molecule and the color fades. Studies on various 2-methoxyphenols have demonstrated their ability to scavenge DPPH radicals. nih.gov The effectiveness of this scavenging activity is typically dose-dependent.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS assay involves the generation of a blue-green ABTS radical cation. The reduction of this radical by an antioxidant is measured by the decrease in absorbance. This assay is applicable to both hydrophilic and lipophilic antioxidants. ku.ac.thnih.gov Phenolic compounds are known to be effective in scavenging ABTS radicals. epa.gov

ORAC (Oxygen Radical Absorbance Capacity) Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. It is considered a biologically relevant assay as it uses a radical source that is common in the human body. nih.gov The ORAC assay, along with DPPH and ABTS, provides a comprehensive picture of a compound's antioxidant potential. researchgate.net

| Assay | Principle | Relevance |

| DPPH | Measures the scavenging of the DPPH radical. | A rapid and widely used method for screening antioxidant activity. nih.govjosai.ac.jp |

| ABTS | Measures the scavenging of the ABTS radical cation. | Suitable for a broad range of antioxidants. ku.ac.thnih.govepa.gov |

| ORAC | Measures the protection against peroxyl radical damage. | Considered to have high biological relevance. nih.gov |

Cellular Antioxidant Mechanisms (e.g., Nrf2 Pathway Activation)

Beyond direct radical scavenging, this compound may also enhance the body's own antioxidant defenses. A key mechanism for this is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that, under conditions of oxidative stress, moves into the cell nucleus and activates the expression of numerous antioxidant and protective genes.

Studies have shown that certain compounds can activate the Nrf2 pathway, leading to an increased production of antioxidant enzymes. nih.gov This cellular defense mechanism provides a more sustained protection against oxidative damage compared to direct radical scavenging.

Lipid Peroxidation Inhibition Studies

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can damage cell membranes and other cellular structures. The ability of an antioxidant to inhibit lipid peroxidation is a crucial aspect of its protective effects.

The formation of malondialdehyde (MDA) is a commonly used marker for lipid peroxidation. nih.gov Studies have shown that certain phenolic compounds can significantly reduce the levels of MDA, indicating their ability to protect lipids from oxidative damage. nih.govmdpi.com This protective effect is vital for maintaining the integrity and function of cells.

Anti-inflammatory Properties in In Vitro and Animal Models

Inflammation is a complex biological response to harmful stimuli. While it is a necessary protective process, chronic inflammation can contribute to various diseases. This compound has been investigated for its potential to modulate inflammatory responses.

Modulation of Inflammatory Mediators (e.g., cytokines, chemokines)

During inflammation, cells release a variety of signaling molecules, including pro-inflammatory cytokines (such as TNF-α, IL-6, and IL-1β) and chemokines . These molecules orchestrate the inflammatory response.

In vitro studies using cell models like RAW 264.7 macrophages have demonstrated that certain methoxyphenol derivatives can inhibit the production of these pro-inflammatory mediators when stimulated with inflammatory agents like lipopolysaccharide (LPS). nih.govmdpi.com By reducing the levels of these signaling molecules, the compound can help to dampen the inflammatory cascade.

Inhibition of Pro-inflammatory Enzymes (e.g., COX, LOX, iNOS)

The production of many inflammatory mediators is dependent on the activity of specific enzymes. Key among these are:

Cyclooxygenase (COX): Specifically, the inducible isoform, COX-2 , is responsible for producing prostaglandins (B1171923), which are central to the inflammatory process. Many anti-inflammatory drugs work by inhibiting COX-2. nih.gov Studies have shown that some 2-methoxyphenols can inhibit the expression of COX-2. nih.govjosai.ac.jpnih.gov

Lipoxygenase (LOX): LOX enzymes are involved in the synthesis of leukotrienes, another class of potent inflammatory mediators. nih.gov

Inducible Nitric Oxide Synthase (iNOS): This enzyme produces large amounts of nitric oxide (NO) during inflammation. While NO has important physiological roles, excessive production by iNOS can contribute to inflammation and tissue damage. nih.gov Research has shown that some methoxyphenol derivatives can inhibit the expression of iNOS in response to inflammatory stimuli. nih.govnih.govmdpi.com

| Enzyme | Function in Inflammation | Effect of Inhibition |

| COX-2 | Produces pro-inflammatory prostaglandins. | Reduction in inflammation and pain. nih.gov |

| LOX | Produces pro-inflammatory leukotrienes. | Reduction in inflammation. nih.gov |

| iNOS | Produces excessive nitric oxide. | Reduction in inflammatory-mediated tissue damage. nih.gov |

Signaling Pathway Modulation (e.g., NF-κB, MAPK)

Research into the specific modulatory effects of this compound on signaling pathways such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-activated protein kinase) is limited. However, studies on structurally related methoxyphenolic compounds provide insights into potential activities.

For instance, 2-methoxy-4-vinylphenol (B128420) (2M4VP), a similar compound, has been shown to exert potent anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways. nih.govresearchgate.net In studies using LPS-stimulated RAW264.7 cells, 2M4VP inhibited the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins (PGE2). nih.govresearchgate.net This was achieved by blocking the activation of iNOS and COX-2 expression. nih.govresearchgate.net Furthermore, 2M4VP was found to inhibit the translocation of the NF-κB p65 subunit into the nucleus and suppress the phosphorylation of key MAPK members, including p38, ERK1/2, and JNK. nih.govresearchgate.net These findings suggest that methoxyphenolic compounds can modulate critical inflammatory pathways.

The broader class of polyphenols is also known to inhibit MAPK and NF-κB signaling pathways, which are crucial in the body's inflammatory response. researchgate.net These pathways, when activated, regulate the production of various inflammatory factors. researchgate.net The ability of polyphenols to inhibit these pathways underscores their potential as modulators of cellular signaling. researchgate.net

Antimicrobial and Antifungal Efficacy in Research Settings

The antimicrobial and antifungal properties of this compound and related compounds have been a subject of scientific investigation.

Inhibition of Bacterial Growth and Biofilm Formation

While specific studies on the antibacterial activity of this compound are not extensively documented, research on other natural methoxyphenol compounds offers valuable parallels. Eugenol (B1671780), capsaicin, and vanillin (B372448) have demonstrated antimicrobial activity against various foodborne pathogens and spoilage bacteria. nih.govnih.gov For example, eugenol was effective against Shewanella putrefaciens and Brochothrix thermosphacta. nih.gov Similarly, a study on various extracts of Rhanterium epapposum revealed that the compound 2-methoxy-4-vinylphenol, present in the extracts, contributed to antibacterial activity against pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and E. coli. researchgate.net

Antifungal Activity against Specific Pathogens

The antifungal potential of methoxyphenolic compounds has been more directly observed. A hydro-methanolic extract of Silybum marianum, containing coniferyl alcohol (4-((1E)-3-hydroxy-1-propenyl)-2-methoxyphenol), a compound structurally similar to this compound, exhibited significant antifungal activity. nih.gov This extract was effective against fungal species responsible for Botryosphaeria dieback in grapevines, namely Neofusicoccum parvum, Dothiorella viticola, and Diplodia seriata. nih.gov The study indicated that coniferyl alcohol was a major contributor to this antifungal efficacy. nih.gov

Further research has highlighted the antifungal properties of various methoxychalcones against several Candida species, with some derivatives showing potent activity. researchgate.net

| Fungal Pathogen | Inhibitory Compound/Extract | Observed Effect | Reference |

| Neofusicoccum parvum | Hydro-methanolic extract of Silybum marianum (containing coniferyl alcohol) | Mycelial growth inhibition (EC90 of 303 µg·mL−1) | nih.gov |

| Dothiorella viticola | Hydro-methanolic extract of Silybum marianum (containing coniferyl alcohol) | Mycelial growth inhibition (EC90 of 366 µg·mL−1) | nih.gov |

| Diplodia seriata | Hydro-methanolic extract of Silybum marianum (containing coniferyl alcohol) | Mycelial growth inhibition (EC90 of 355 µg·mL−1) | nih.gov |

| Candida krusei | 2',4',5'-Trimethoxychalcone | Potent antifungal activity (MIC = 3.9 µg/mL) | researchgate.net |

Mechanisms of Antimicrobial Action (e.g., cell wall disruption, enzyme inhibition)

The precise mechanisms of antimicrobial action for this compound are not well-defined. However, related compounds are known to act through various mechanisms. For instance, the standard antifungal drug amphotericin B, often used as a comparator in studies, acts by binding to ergosterol (B1671047) in fungal cell membranes, leading to pore formation and cell death. mdpi.com Phenolic compounds, in general, are thought to exert their antifungal effects through mechanisms such as disrupting the cell wall and inhibiting essential enzymes. mdpi.com

Enzyme Modulation and Inhibition Studies

Information regarding the specific enzyme targets and kinetic analysis for this compound is scarce.

Reversible and Irreversible Inhibition Mechanisms

The inhibitory activity of phenolic compounds, structurally related to this compound, has been a subject of significant research, particularly concerning the enzyme tyrosinase. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis. nih.govmdpi.com The mechanisms of inhibition can be either reversible or irreversible.

Reversible inhibition is characterized by a non-covalent binding of the inhibitor to the enzyme, which can be reversed. This category includes competitive, non-competitive, and mixed-type inhibition. For instance, studies on various hydroxyl-substituted benzoic and cinnamic acid derivatives show they can act as tyrosinase inhibitors. nih.gov Kinetic analyses using Lineweaver-Burk plots help elucidate the specific type of reversible inhibition. researchgate.netresearchgate.net For example, a curcuminoid analog with methoxylated hydroxyl groups was found to be a potent tyrosinase inhibitor, acting as a competitive-uncompetitive mixed-II type inhibitor, meaning it can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com Another compound, a methoxy-substituted tyramine (B21549) derivative, exhibited mixed-type inhibition, while a different derivative showed non-competitive inhibition. researchgate.net

Irreversible inhibition, in contrast, involves the inhibitor binding covalently to the enzyme, permanently altering its structure and function. Certain coumarin (B35378) derivatives, for example, have demonstrated irreversible inhibition of tyrosinase. nih.gov

While direct studies on this compound are limited in the available literature, the presence of a methoxy-substituted phenolic ring suggests it could participate in similar enzyme inhibition mechanisms, likely through interactions with the active site of metalloenzymes like tyrosinase. nih.gov

Table 1: Examples of Inhibition Kinetics for Structurally Related Phenolic Compounds

| Compound/Analog Type | Enzyme | Inhibition Type | Key Findings | Citations |

|---|---|---|---|---|

| Curcuminoid Analogue (dimethoxylated) | Mushroom Tyrosinase | Competitive-Uncompetitive Mixed-II Type | Binds to both free enzyme and enzyme-substrate complex. More potent than its hydroxylated parent compound. | mdpi.com |

| Methoxy-Substituted Tyramine Derivative (Ph9) | Mushroom Tyrosinase | Mixed Type | Showed a Ki value of 0.093 nM. | nih.govresearchgate.net |

| Methoxy-Substituted Tyramine Derivative (Ph6) | Mushroom Tyrosinase | Non-competitive | Showed a Ki value of 2.3 nM. | nih.govresearchgate.net |

| Hydroxycoumarins | Mushroom Tyrosinase | Reversible | 3-hydroxy and 7-hydroxy derivatives are potent inhibitors, while the 4-hydroxy derivative is not. | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Receptor Binding and Ligand-Target Interactions

The interaction of a ligand like this compound with biological receptors is fundamental to its pharmacological activity. This involves assessing its binding affinity, selectivity, and the nature of the interaction.

In Vitro Binding Assays

In vitro binding assays are crucial for determining the affinity of a ligand for a specific receptor. A common method is the competitive radioligand binding assay, which is used to characterize the interaction of novel ligands with receptors like the mu (µ), kappa (κ), and delta (δ) opioid receptors. nih.gov In these assays, a radiolabeled ligand with known affinity for the receptor is used. The test compound is then introduced at various concentrations to see how effectively it displaces the radioligand. The data are used to calculate the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor. While this methodology is standard, specific data from in vitro binding assays for this compound are not prominently available in the reviewed scientific literature.

Receptor Selectivity and Affinity Profiling

Receptor selectivity refers to a compound's ability to bind preferentially to one receptor subtype over others. This is a critical aspect of drug development, as it can determine the therapeutic effect and side-effect profile. For example, isosteric replacement in naltrexone (B1662487) derivatives was shown to significantly alter the opioid receptor selectivity profile, shifting preference between MOR, KOR, and DOR. nih.gov Similarly, studies on flavone (B191248) derivatives have revealed unique selectivity profiles at GABA(A) receptor subtypes, with some compounds showing preference for β2/3- over β1-containing receptors. researchgate.net The 3-hydroxy group on some morphinan (B1239233) derivatives has been shown to be crucial for binding affinity to all three opioid receptors. nih.gov

For this compound, a comprehensive receptor selectivity and affinity profile is not detailed in the available literature. Such a profile would require screening the compound against a panel of different receptors to identify its primary targets and off-target interactions.

Cellular Signaling Pathway Modulation (beyond antioxidant/anti-inflammatory)

Beyond general antioxidant and anti-inflammatory effects, this compound and its structural analogs can modulate specific cellular signaling pathways that govern fundamental processes like cell proliferation, apoptosis, and biosynthesis.

Impact on Cell Proliferation and Apoptosis in non-disease models

Research into the effects of phenolic compounds on cell proliferation and apoptosis has often focused on cancer cell lines. researchgate.netkoreascience.krnih.gov However, some studies provide insight into non-disease models. A structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has been shown to potentially promote muscle development. nih.govnih.gov In a study involving sedentary mice, low-dose HMPA administration led to an increase in the expression of Myf5, a key myogenic regulatory factor involved in the proliferation and differentiation of muscle satellite cells. nih.govnih.gov This suggests a role in promoting muscle cell proliferation in a non-pathological context.

Apoptosis, or programmed cell death, is a vital process for normal tissue homeostasis. While many chalcones and phenolic compounds are known to induce apoptosis in cancer cells, waocp.orgresearchgate.net information regarding their effects on apoptosis in non-disease models is less common. Some compounds, like the olive biophenol oleuropein, have demonstrated a protective effect against apoptosis in non-tumorigenic pancreas cells while inducing it in cancerous ones. nih.gov This highlights the potential for selective action, though specific data for this compound in non-disease models remains to be fully elucidated.

Modulation of Gene Expression and Protein Synthesis

The compound's influence extends to the regulation of gene expression and protein synthesis. The HMPA study provides significant findings in this area, particularly in the context of physical stress from exhaustive exercise. nih.govnih.gov HMPA was found to inhibit protein catabolism by downregulating the expression of key genes in the ubiquitin-proteasome and autophagic lysosomal pathways. nih.gov Specifically, it was observed to inhibit the expression of Trim63 (also known as MuRF1) and F-box only protein 32 (FBXO32), both of which are critical E3 ubiquitin ligases that target muscle proteins for degradation. nih.gov Furthermore, it inhibited the expression of Map1lc3b (LC3b), a key marker for autophagy. nih.gov By suppressing these pathways, HMPA helps preserve muscle protein during periods of intense physical stress. nih.gov

Table 2: Modulation of Gene Expression by the Related Compound HMPA in Muscle Tissue

| Gene | Gene Product Function | Effect of HMPA | Implied Cellular Outcome | Citations |

|---|---|---|---|---|

| Myf5 | Myogenic regulatory factor | Upregulation (at low dose) | Promotion of muscle proliferation and differentiation | nih.govnih.gov |

| Trim63 (MuRF1) | E3 ubiquitin ligase | Inhibition | Reduced muscle protein degradation | nih.gov |

| FBXO32 (Atrogin-1) | E3 ubiquitin ligase | Inhibition | Reduced muscle protein degradation | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Investigation in Animal Models (Focusing on fundamental biological processes, not disease treatment)

There is currently no available scientific literature detailing in vivo studies of this compound in animal models. The following sections outline the specific areas where research is needed to understand the fundamental biological interactions of this compound.

Modulation of Physiological Responses

No studies have been published that investigate the modulation of physiological responses by this compound in animal models. Research in this area would be necessary to determine how the compound affects fundamental biological processes. This would involve administering the compound to animal subjects and observing for a range of physiological changes. The absence of such studies means that the effects of this compound on physiological systems are currently unknown.

Tissue-Specific Distribution and Metabolism in Animal Systems

The tissue-specific distribution and metabolism of this compound have not been documented in any published research. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is fundamental to assessing its biological activity and potential effects. Such studies would typically involve tracking the compound and its metabolites throughout the animal's body over time. Without this data, it is not possible to know which tissues or organs might be exposed to the compound or how it is processed and eliminated by the body.

Mechanistic Investigations of 3 3 Hydroxypropyl 2 Methoxyphenol Actions

Molecular Docking and Computational Modeling of Ligand-Target Interactions

Molecular docking and computational modeling are powerful in silico tools used to predict and analyze the binding of a ligand, such as 3-(3-Hydroxypropyl)-2-methoxyphenol, to a target protein. This approach provides insights into the binding affinity, orientation, and specific interactions that stabilize the ligand-protein complex.

For instance, studies on structurally related 2-methoxyphenols have utilized these methods to investigate their potential as inhibitors of various enzymes. Quantitative structure-activity relationship (QSAR) studies, which correlate the chemical structure of a compound with its biological activity, have been performed on a series of 2-methoxyphenols to understand their inhibitory effects on enzymes like cyclooxygenase-2 (COX-2). These studies often calculate electronic descriptors such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), ionization potential (IP), chemical hardness, and electronegativity to predict the compound's activity.

In a related context, molecular docking of compounds like 4-ethyl-2-methoxyphenol (B121337) with the glucagon-like peptide-1 (GLP-1) receptor has been performed to assess binding affinity, with reported Gibbs free energy values indicating the spontaneity of the binding. Similarly, docking studies of 3-methoxy flavone (B191248) derivatives with estrogen receptor-α (ER-α) and epidermal growth factor receptor (EGFR) have been conducted to evaluate their potential as anticancer agents, revealing detailed binding interactions and energy scores. While direct molecular docking data for this compound is not extensively available in the provided results, the methodologies applied to similar methoxyphenol compounds provide a clear framework for how such investigations would proceed.

Table 1: Computational Descriptors for 2-Methoxyphenol Derivatives

| Descriptor | Method | Significance |

| Highest Occupied Molecular Orbital (HOMO) | CONFLEX/PM3 | Relates to the ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital (LUMO) | CONFLEX/PM3 | Relates to the ability to accept electrons. |

| Ionization Potential (IP) | CONFLEX/PM3 | Energy required to remove an electron. |

| Chemical Hardness (η) | CONFLEX/PM3 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | CONFLEX/PM3 | Tendency to attract electrons. |

| Bond Dissociation Energy (BDE) | B3LYP, PM3, AM1 | Energy required to break a specific bond, relevant for antioxidant activity. |

This table is illustrative of the types of descriptors used in computational studies of methoxyphenols.

Structural Biology Approaches (e.g., X-ray Crystallography of Compound-Protein Complexes, Cryo-EM)

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (Cryo-EM), provide high-resolution, three-dimensional structures of molecules. Determining the crystal structure of this compound in a complex with its target protein would offer definitive proof of their direct interaction and reveal the precise atomic-level contacts.

Currently, there is a lack of specific published X-ray crystallography or Cryo-EM studies for this compound complexed with a biological target within the provided search results. However, the principles of this approach are well-established. For example, the synthesis of 3-methoxy flavone derivatives and the subsequent verification of their structures using techniques like IR and mass spectrometry lay the groundwork for such structural studies. The solid physical form of this compound suggests its suitability for crystallization, a prerequisite for X-ray diffraction analysis.

Biochemical Assays for Enzyme Kinetics and Inhibition

Biochemical assays are fundamental for quantifying the effect of a compound on enzyme activity. These assays can determine key kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), and assess the inhibitory potential of a compound, often expressed as the half-maximal inhibitory concentration (IC50).

Research on related 2-methoxyphenols has employed various biochemical assays to evaluate their biological effects. For instance, the antioxidant capacity has been measured using the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging activity assay. The anti-peroxy radical

Structure Activity Relationship Sar Studies of 3 3 Hydroxypropyl 2 Methoxyphenol Derivatives

Systematic Modification of the Hydroxypropyl Side Chain

The hydroxypropyl side chain at the C3 position of the guaiacol (B22219) ring is a significant determinant of the molecule's interaction with biological targets. Modifications to this chain, including its length, the presence and position of the hydroxyl group, and the introduction of branching or unsaturation, can profoundly alter its biological profile.

Research on related alkylphenolic compounds has shown that the nature of the alkyl chain plays a pivotal role in their biological activity. For instance, in the context of antioxidant activity of certain phenolic derivatives, the length of the alkyl side chain can have a differential impact. Shorter alkyl chains, such as ethyl or butyl, have been observed to maintain or even enhance antioxidant effects, whereas longer chains sometimes lead to a reduction in activity. nih.gov This suggests that an optimal lipophilicity, conferred by the side chain, is necessary for effective interaction with cellular membranes and targets.

In the case of 3-(3-Hydroxypropyl)-2-methoxyphenol, systematic modifications could involve:

Chain Length: Varying the number of carbon atoms in the side chain (e.g., from a single carbon to longer chains) would modulate the lipophilicity of the molecule. An increase in chain length generally enhances membrane permeability, which can be beneficial up to a certain point, after which it may lead to non-specific binding or reduced solubility. For example, extending the side chain from propyl to hexyl could enhance anti-haemolysis activity, as has been observed in related gingerol compounds. nih.gov

Hydroxyl Group Position: Shifting the hydroxyl group along the propyl chain (from C1' to C3') would alter the molecule's polarity and hydrogen bonding capacity. The presence of the hydroxyl group itself is significant; for example, in nih.gov-gingerol related compounds, the presence of a hydroxyl group at C5 of the side chain was found to increase its ability to protect against DNA damage and lipid peroxidation. nih.gov

Branching and Unsaturation: Introducing branching (e.g., an isobutyl or tert-butyl group) or unsaturation (e.g., a propenyl group) into the side chain can impose conformational constraints and alter the molecule's shape and flexibility. For estrogenic activity in other alkylphenols, a branched alkyl group has been shown to be crucial. nih.gov

The following table illustrates potential modifications to the hydroxypropyl side chain and their predicted impact on biological activity based on general principles observed in related phenolic compounds.

| Modification | Predicted Impact on Biological Activity | Rationale |

| Shortening the alkyl chain (e.g., to ethyl) | May increase antioxidant activity in some assays | Optimization of lipophilicity for interaction with specific targets. |

| Lengthening the alkyl chain (e.g., to hexyl) | May enhance membrane-related activities like anti-haemolysis | Increased lipophilicity can improve membrane penetration. nih.gov |

| Removal of the hydroxyl group | Likely to decrease activities dependent on hydrogen bonding | The hydroxyl group is a key hydrogen bond donor. |

| Oxidation of the hydroxyl to a ketone | Alters electronic properties and hydrogen bonding capacity | May shift activity towards different targets. |

| Introduction of a double bond (e.g., propenyl) | Increases rigidity and alters electronic configuration | Can influence binding affinity and selectivity. |

Chemical Modifications on the Phenolic Moiety

The phenolic hydroxyl group is a cornerstone of the biological activity of many phenolic compounds, primarily due to its ability to donate a hydrogen atom, which is fundamental to its antioxidant properties. nih.gov Modification of this group is a common strategy to modulate activity, bioavailability, and metabolic stability.

Esterification and Etherification: Converting the phenolic hydroxyl group to an ester or an ether masks its hydrogen-donating capability, which would be expected to reduce its radical scavenging antioxidant activity. However, such modifications can increase lipophilicity, potentially enhancing membrane permeability and oral bioavailability. These derivatives can act as prodrugs, being hydrolyzed in vivo to release the active phenolic compound. researchgate.net

Replacement with Bioisosteres: The phenolic hydroxyl group can be replaced by other functional groups with similar steric and electronic properties (bioisosteres), such as a hydroxamic acid, a sulfonamide, or certain acidic N-H containing heterocycles. nih.govresearchgate.net This strategy aims to improve pharmacokinetic properties while retaining the key interactions with the biological target. For example, replacing a phenol (B47542) with a benzimidazolone could enhance metabolic stability. nih.gov

A summary of potential modifications to the phenolic moiety and their likely consequences is presented in the table below.

| Modification | Predicted Impact on Biological Activity | Rationale |

| O-methylation (to a dimethoxy derivative) | Decreased antioxidant activity, increased lipophilicity | Removal of the hydrogen-donating phenolic proton. |

| O-acetylation (to an acetate (B1210297) ester) | Decreased intrinsic activity, potential for prodrug effect | Masks the hydroxyl group, can be hydrolyzed in vivo. |

| Replacement with a primary sulfonamide | May retain hydrogen bonding capability, alters pKa | A common bioisosteric replacement for phenols. nih.gov |

| Replacement with a carboxylic acid | Increases acidity and polarity | May alter target specificity and pharmacokinetic profile. |

Alterations to the Methoxy (B1213986) Group

The methoxy group at the C2 position is characteristic of the guaiacol structure and influences the electronic properties of the phenolic ring and the acidity of the phenolic hydroxyl group. Its position ortho to the hydroxyl group allows for the formation of an intramolecular hydrogen bond, which can affect the molecule's conformation and reactivity.

Demethylation: Conversion of the methoxy group to a hydroxyl group would yield a catechol derivative. Catechols are often potent antioxidants, but they are also more susceptible to oxidation and may exhibit different toxicological profiles.

Positional Isomerism: Moving the methoxy group to other positions on the ring (e.g., to C4 or C5) would create isoguaiacol or other isomers, significantly altering the electronic distribution and steric environment around the phenolic hydroxyl group.

Replacement with other alkoxy groups: Replacing the methoxy group with larger alkoxy groups (e.g., ethoxy, propoxy) would increase lipophilicity and steric bulk, which could influence binding to target proteins.

The table below outlines possible alterations to the methoxy group and their potential effects.

| Modification | Predicted Impact on Biological Activity | Rationale |

| Demethylation (to a catechol) | Potentially increased antioxidant activity, altered metabolic stability | Catechols are highly effective radical scavengers. |

| Replacement with an ethoxy group | Increased lipophilicity, minor steric impact | Fine-tuning of physicochemical properties. |

| Shifting to the para position (C4) | Altered electronic properties and hydrogen bonding | Changes the electronic influence on the phenolic hydroxyl. |

Impact of Stereochemistry on Biological Activities

The presence of a hydroxyl group on the propyl side chain of this compound introduces a chiral center (at C3' if the hydroxyl is not on the terminal carbon, or at C1' or C2' if branched). This means the compound can exist as a pair of enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral molecule can exhibit significantly different biological activities, pharmacokinetics, and toxicities. nih.govnih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and can stereoselectively interact with ligands. tru.ca

For instance, only one enantiomer may bind effectively to a receptor's binding site, while the other may have lower affinity, no activity, or even antagonistic effects. The differential activity of enantiomers has been demonstrated for numerous compounds. nih.govresearchgate.net Therefore, the synthesis and biological evaluation of individual enantiomers of this compound derivatives would be essential to identify the more active or safer stereoisomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. jst.go.jp For phenolic compounds, QSAR studies have often revealed that their antioxidant and other biological activities are strongly influenced by physicochemical parameters such as:

Lipophilicity (logP): This parameter describes the compound's partitioning between an oily and an aqueous phase and is crucial for membrane permeability and reaching the site of action. jst.go.jp

Electronic Parameters: Descriptors like the Hammett constant (σ), pKa, and molecular orbital energies (HOMO, LUMO) quantify the electronic effects of substituents on the aromatic ring and their influence on the reactivity of the phenolic hydroxyl group. nih.govjst.go.jp

Steric Parameters: Molar refractivity (MR) and Taft's steric parameter (Es) can describe the size and shape of substituents and their potential for steric hindrance in ligand-target interactions.

A hypothetical QSAR equation for a series of this compound derivatives might take the form:

log(1/C) = alogP - b(logP)^2 + cσ + dEs + e

Where C is the concentration required for a specific biological effect, and a, b, c, d, e are constants derived from regression analysis. Such models can be used to predict the activity of newly designed analogs and to gain insight into the mechanism of action. scienceopen.com

Ligand-Based and Structure-Based Drug Design Principles (for probes/research tools, not drugs)

The principles of drug design can be applied to develop chemical probes and research tools from the this compound scaffold to investigate biological pathways.

Ligand-Based Design: In the absence of a known 3D structure of the biological target, ligand-based methods can be employed. This involves building a pharmacophore model based on the common structural features of a set of active molecules. For derivatives of this compound, a pharmacophore model might include a hydrogen bond donor (the phenolic OH), a hydrogen bond acceptor (the methoxy oxygen), and a hydrophobic region (the alkyl side chain). This model can then be used to virtually screen for new compounds with similar features.

Structure-Based Design: If the 3D structure of a target protein is known, structure-based design can be utilized. This involves docking the this compound scaffold into the active site of the target to predict its binding mode and affinity. This information can then guide the design of modifications that improve the compound's fit and interactions with the target, leading to the development of more potent and selective research probes.

By applying these design principles, derivatives of this compound can be optimized as chemical tools to explore the function of specific enzymes or receptors, contributing to a better understanding of cellular processes.

Analytical Methodologies for 3 3 Hydroxypropyl 2 Methoxyphenol Quantification and Detection in Diverse Research Matrices

Chromatographic Techniques for Trace Analysis

Chromatographic methods are the cornerstone for the separation and quantification of 3-(3-Hydroxypropyl)-2-methoxyphenol, especially at trace levels and in complex mixtures. These techniques offer high resolution and specificity, allowing for the reliable identification and measurement of the target analyte.

High-Performance Liquid Chromatography (HPLC) coupled with a Ultraviolet (UV) or Diode-Array Detector (DAD) is a widely used technique for the analysis of phenolic compounds in non-clinical biological extracts. acs.orgnih.gov For the quantification of this compound, a reverse-phase HPLC method is typically employed. The separation is achieved on a C18 column, where the mobile phase composition, usually a gradient of acidified water and a polar organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve good peak shape and resolution from other matrix components. sielc.com

Detection via UV/DAD is based on the principle that this compound, as a phenolic compound, absorbs ultraviolet light. The wavelength of maximum absorbance (λmax) for methoxyphenols is typically in the range of 270-280 nm. nih.gov A DAD detector provides the additional advantage of acquiring the full UV spectrum of the eluting peak, which can be used for peak purity assessment and to aid in the identification of the compound by comparing the acquired spectrum with that of a reference standard. researchgate.net Quantification is performed by constructing a calibration curve from the peak areas of known concentrations of a this compound standard.

Table 1: Illustrative HPLC-UV/DAD Method Parameters for this compound Analysis

| Parameter | Value/Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | UV at 275 nm |

| Retention Time | ~12.5 min (dependent on exact conditions) |

| Linear Range | 0.1 - 100 µg/mL |

| Limit of Detection | ~0.05 µg/mL |

This table presents a hypothetical but typical set of parameters for the analysis of a methoxyphenolic compound.

For the analysis of this compound in complex matrices such as environmental or food samples, Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) offers exceptional sensitivity and selectivity. nih.gov Due to the polar nature of the hydroxyl and methoxy (B1213986) groups, derivatization is often required to increase the volatility and thermal stability of the analyte for GC analysis. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group to a less polar trimethylsilyl (B98337) ether.

The derivatized sample is then injected into the GC, where the compound is separated from other components based on its boiling point and interaction with the stationary phase of the capillary column. The separated analyte then enters the mass spectrometer. In MS/MS, a specific precursor ion of the derivatized this compound is selected in the first quadrupole, fragmented in the collision cell, and then specific product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) mode significantly reduces background noise and matrix interferences, leading to very low detection limits. nih.gov

Table 2: Representative GC-MS/MS Method Parameters for Derivatized this compound

| Parameter | Value/Condition |

| Derivatization | BSTFA with 1% TMCS, 70°C for 60 min |

| GC Column | 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Injection Mode | Splitless |

| Oven Program | 80°C (2 min), ramp to 280°C at 10°C/min, hold 5 min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MS/MS Transition | e.g., Precursor Ion (m/z) → Product Ion (m/z) (Hypothetical) |

| Limit of Quantitation | ng/L to µg/L range |

This table illustrates a plausible set of parameters for a sensitive GC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it an ideal technique for analyzing this compound in highly complex matrices without the need for derivatization. nih.gov This method is particularly useful for biological fluids where minimal sample preparation is desired.

The chromatographic separation is similar to that of HPLC-UV. After elution from the LC column, the analyte is introduced into the mass spectrometer via an electrospray ionization (ESI) source, which is well-suited for polar compounds. ESI can be operated in either positive or negative ion mode, depending on which provides a better signal for the compound. For this compound, both modes could be viable. Similar to GC-MS/MS, the use of MRM transitions provides excellent selectivity and allows for quantification at very low concentrations.

Table 3: Typical LC-MS/MS Method Parameters for this compound

| Parameter | Value/Condition |

| LC Column | C18, 100 mm x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive/Negative Mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ or [M-H]⁻ | Specific m/z for the compound |

| Product Ions | Specific m/z values post-fragmentation |

| Limit of Detection | Sub-ng/mL to pg/mL range |

This table provides an example of LC-MS/MS parameters suitable for complex sample analysis.

Spectrophotometric and Fluorometric Methods

While less specific than chromatographic techniques, spectrophotometric and fluorometric methods can be employed for the rapid estimation of total phenolic content or for the quantification of this compound in simpler sample matrices where interfering substances are minimal.

UV-Vis spectrophotometry can be used based on the inherent absorbance of the phenolic ring. nih.gov The maximum absorption wavelength for methoxyphenols can be determined by scanning a pure solution of the compound. sielc.com However, this method is prone to interference from other UV-absorbing compounds in the sample. A more specific spectrophotometric assay involves the use of a colorimetric reagent that reacts with phenolic compounds to produce a colored product, such as the Folin-Ciocalteu reagent, although this measures total phenolic content rather than the specific compound. A more targeted approach could involve derivatization to create a chromophore with a unique absorption maximum. nih.gov

Fluorometric methods can offer higher sensitivity and selectivity than spectrophotometry. mdpi.com Some phenolic compounds exhibit native fluorescence, or they can be derivatized with a fluorescent tag. For this compound, its native fluorescence properties would first need to be characterized by determining its optimal excitation and emission wavelengths. nih.govtandfonline.com The intensity of the fluorescence emission at a specific wavelength would then be proportional to the concentration of the compound. The sensitivity of fluorometric methods can be very high, but they are also susceptible to quenching effects from other components in the sample matrix.

Table 4: Spectroscopic Method Characteristics for Phenolic Compound Analysis

| Method | Principle | Typical Wavelength | Advantages | Limitations |

| UV-Vis Spectrophotometry | UV absorbance by the aromatic ring | ~275 nm (for methoxyphenols) | Simple, rapid, inexpensive | Low specificity, matrix interference |

| Fluorometry | Measurement of emitted light after excitation | Excitation/Emission dependent on compound | High sensitivity, greater selectivity than UV-Vis | Prone to quenching, requires fluorescent analyte |

This table compares the general features of spectrophotometric and fluorometric methods.

Electrochemical Detection Techniques

Electrochemical methods, such as voltammetry, offer a sensitive and cost-effective alternative for the detection of electroactive compounds like this compound. ufrrj.br The phenolic hydroxyl group is readily oxidized at the surface of an electrode at a specific potential.